silane CAS No. 833460-55-2](/img/structure/B14187046.png)
[3-Ethyl-1-(methylsulfanyl)pent-1-en-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a complex organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane typically involves the reaction of an appropriate organosilicon precursor with an organic substrate containing the desired functional groups. One common method involves the hydrosilylation of an alkyne or alkene with a silane reagent in the presence of a catalyst, such as a platinum or rhodium complex. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding silanes.
Substitution: The silicon atom can participate in substitution reactions with halogens or other nucleophiles, resulting in the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmospheres.
Substitution: Halogens, nucleophiles; reactions may require catalysts and are often conducted under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding silanes
Substitution: New organosilicon compounds with varied functional groups
Applications De Recherche Scientifique
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism by which 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. Additionally, the presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules, potentially affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane
- 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane
- 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane
Uniqueness
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane is unique due to its specific combination of functional groups and the presence of a trimethylsilyl moiety. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in synthesis and material science.
Propriétés
Numéro CAS |
833460-55-2 |
|---|---|
Formule moléculaire |
C11H24SSi |
Poids moléculaire |
216.46 g/mol |
Nom IUPAC |
(3-ethyl-1-methylsulfanylpent-1-enyl)-trimethylsilane |
InChI |
InChI=1S/C11H24SSi/c1-7-10(8-2)9-11(12-3)13(4,5)6/h9-10H,7-8H2,1-6H3 |
Clé InChI |
KDGLOFIGRRWUOT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C=C([Si](C)(C)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


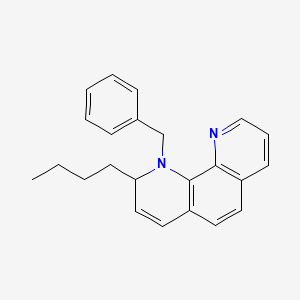
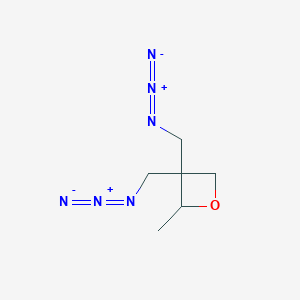
![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)

![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)
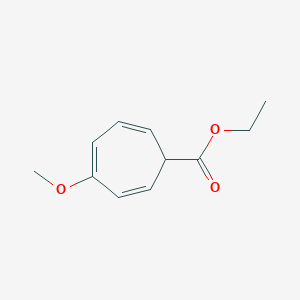
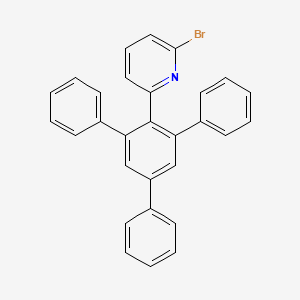
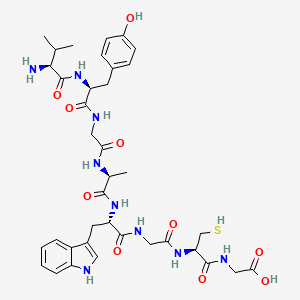
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)
![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)
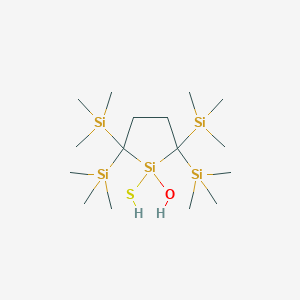

![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
